Nutlin 1 MDM2 Binding Affinity Relative to Nutlin 2 and Nutlin 3 in p53 Displacement Assays
Nutlin 1 demonstrates an IC50 of 260 nM for inhibition of recombinant p53 protein binding to recombinant human MDM2 as measured by surface plasmon resonance [1]. In a head-to-head comparison across the original Nutlin series, Nutlin 1 (IC50 = 0.26 μM) exhibits approximately 1.9-fold lower potency than Nutlin 2 (IC50 = 0.14 μM) and 7.2-fold lower potency than Nutlin 3 (IC50 = 0.036 μM) in the same assay system [2]. This potency ranking establishes Nutlin 1 as the least potent member of the original Nutlin triad, a characteristic that defines its primary utility as a reference standard rather than a high-potency research tool.
| Evidence Dimension | MDM2-p53 binding inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.26 μM (Nutlin 1) |
| Comparator Or Baseline | Nutlin 2: 0.14 μM; Nutlin 3: 0.036 μM |
| Quantified Difference | Nutlin 1 is 1.9-fold less potent than Nutlin 2; 7.2-fold less potent than Nutlin 3 |
| Conditions | Recombinant human MDM2-p53 binding assay (surface plasmon resonance / in vitro biochemical assay) |
Why This Matters
This quantitative potency differential enables researchers to select Nutlin 1 specifically when a moderate MDM2 inhibitory effect is desired for titration studies or when benchmarking new derivatives against the foundational Nutlin potency baseline.
- [1] BindingDB Entry BDBM50433562 (Nutlin-1). BindingDB. 2014. View Source
- [2] Popowicz GM, Dömling A, Holak TA. The structure-based design of Mdm2/Mdmx-p53 inhibitors gets serious. Angew Chem Int Ed Engl. 2011;50(12):2680-2688. Table 1. View Source
